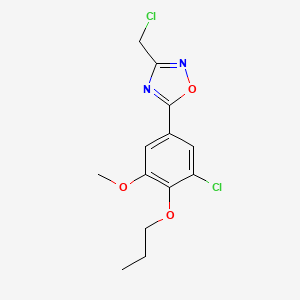amine](/img/structure/B13196278.png)
[1-(2,4-Dimethylphenyl)ethyl](ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenyl)ethylamine: is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, an ethyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)ethylamine typically involves the alkylation of 2,4-dimethylphenylacetonitrile with ethyl bromide, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reduction step may involve hydrogenation over a palladium catalyst.
Industrial Production Methods: On an industrial scale, the production of 1-(2,4-Dimethylphenyl)ethylamine can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve continuous flow reactors and the use of more efficient catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2,4-Dimethylphenyl)ethylamine can undergo oxidation reactions, typically forming the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(2,4-Dimethylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions or as a precursor in the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of 1-(2,4-Dimethylphenyl)ethylamine may have potential therapeutic applications, including as intermediates in the synthesis of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism by which 1-(2,4-Dimethylphenyl)ethylamine exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
- 1-(2,4-Dimethylphenyl)ethylamine
- 1-(2,4-Dimethylphenyl)ethylamine
- 1-(2,4-Dimethylphenyl)ethylamine
Comparison: Compared to its analogs, 1-(2,4-Dimethylphenyl)ethylamine may exhibit different reactivity and selectivity due to the presence of the ethyl group. This can influence its binding affinity to molecular targets and its overall chemical behavior, making it unique for specific applications.
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-N-ethylethanamine |
InChI |
InChI=1S/C12H19N/c1-5-13-11(4)12-7-6-9(2)8-10(12)3/h6-8,11,13H,5H2,1-4H3 |
InChI Key |
ACRJWXGAKGXBGN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B13196197.png)
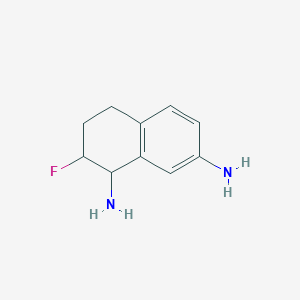

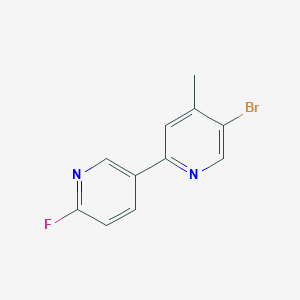
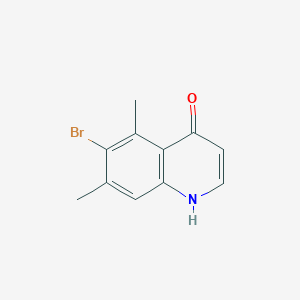
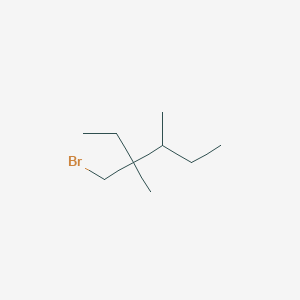
![4-[(2-Aminophenyl)methyl]phenol](/img/structure/B13196235.png)

![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13196259.png)
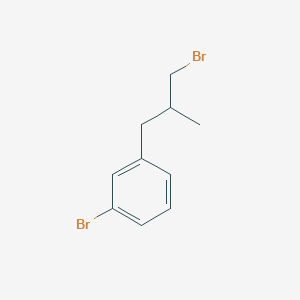
![1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13196266.png)
